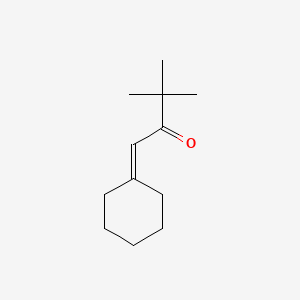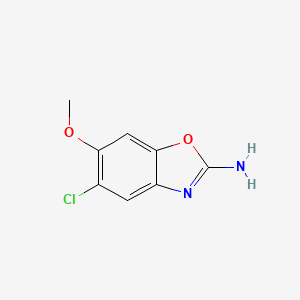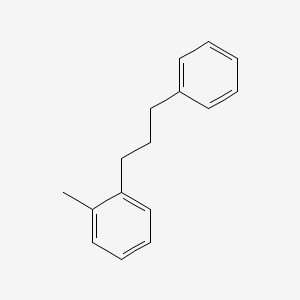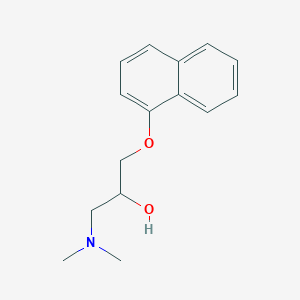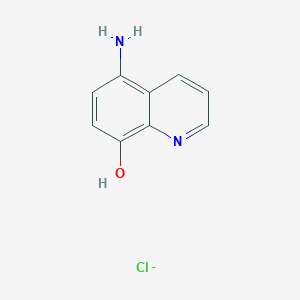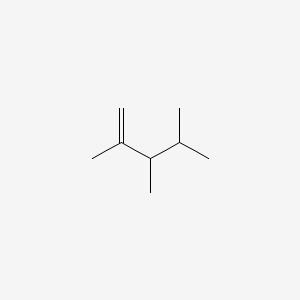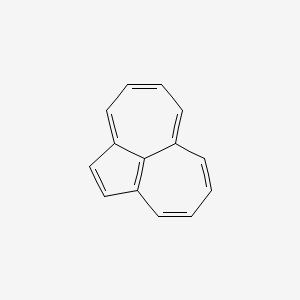
Cyclopenta(ef)heptalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta(ef)heptalene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₄H₁₀ It is known for its unique structure, which consists of fused five- and seven-membered rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopenta(ef)heptalene can be synthesized through a one-pot synthesis method. This involves the use of specific reagents and conditions to achieve the desired product. For instance, a series of cyclopenta(ef)heptalenes can be synthesized using 1D and 2D NMR characterization and UV/Vis studies. The synthesis involves the perturbation of HOMO, LUMO, and LUMO+1 energies upon doping/dedoping with trifluoroacetic acid (TFA) and triethylamine (Et₃N) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above can be adapted for larger-scale production. The use of UV-activated photoacid generators (PAGs) can facilitate the protonation process, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopenta(ef)heptalene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s electronic structure and the presence of specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically employed for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Cyclopenta(ef)heptalene has a wide range of applications in scientific research:
Biology: Its unique electronic properties make it a candidate for studying electron transfer processes in biological systems.
Wirkmechanismus
Cyclopenta(ef)heptalene can be compared with other non-alternant polycyclic hydrocarbons, such as azaphenalenes and pentalenes. These compounds share similar electronic properties but differ in their structural arrangements and reactivity. For instance, azaphenalenes exhibit inverted singlet-triplet gaps, making them potential candidates for molecular emitters . This compound, on the other hand, has a small positive singlet-triplet gap, which can be tuned through specific substituent strategies .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
209-42-7 |
|---|---|
Molekularformel |
C14H10 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
tricyclo[7.4.1.04,14]tetradeca-1(14),2,4,6,8,10,12-heptaene |
InChI |
InChI=1S/C14H10/c1-3-7-12-9-10-13-8-4-2-6-11(5-1)14(12)13/h1-10H |
InChI-Schlüssel |
WTIGTBJFTNVUPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=CC3=C2C(=C1)C=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


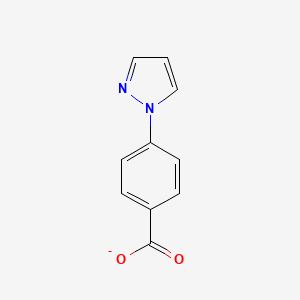


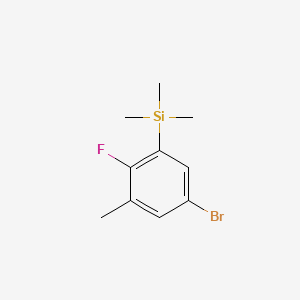
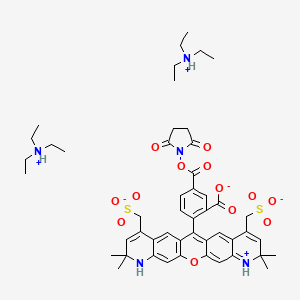
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14754400.png)
